4-Acetoxy-N,N-diisopropyltryptamine
Overview
Description
4-Acetoxy-N,N-diisopropyltryptamine, also known as 4-AcO-DiPT or Ipracetin, is a synthetic tryptamine compound that belongs to the class of serotonergic psychedelics. It was first synthesized in the 1990s by David E. Nichols, a prominent American pharmacologist, and is structurally similar to other tryptamines such as psilocybin and DMT. In recent years, 4-AcO-DiPT has gained popularity among researchers for its potential therapeutic applications and unique psychoactive effects.
Scientific Research Applications
Metabolism and Identification
- Human Hepatocyte Metabolism : A study on 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) found it undergoes metabolism in human hepatocytes, resulting in several metabolites such as ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, and N-dealkylation. 4-OH-DiPT and its sulfate were identified as key metabolites, indicating common metabolic pathways in this class of tryptamines (Malaca et al., 2022).
Analytical Characterization
- Analytical Studies on Derivatives : Research on N,N-dialkylated tryptamines, including 4-AcO-DiPT, has advanced analytical characterization techniques. These studies provide vital data for both clinical and non-clinical research, enhancing our understanding of these substances' properties (Brandt et al., 2017).
Pharmacological Studies
- Behavioral Effects Studies : Studies evaluating the effects of substituted tryptamines, like 4-AcO-DiPT, contribute to understanding their potential abuse liability. These substances, including 4-AcO-DiPT, have been shown to substitute for other hallucinogenic compounds in animal models, suggesting similar pharmacological profiles (Gatch et al., 2020).
Receptor Activity and Pharmacology
- Receptor Binding Profiles : Investigations into the pharmacology of 4-AcO-DiPT and its analogs, particularly their receptor binding profiles, are crucial for understanding their psychoactive effects. Such studies offer insights into how variations in molecular structureinfluence their interactions with serotonin receptors and other targets in the brain. This information is essential for evaluating the potential clinical applications of these compounds (Glatfelter et al., 2022).
Metabolic Pathways
- Study of Metabolic Pathways : Metabolism studies of substances like 4-AcO-DiPT help in identifying optimal metabolite markers for clinical and forensic toxicology. Understanding the metabolic fate of these compounds in human hepatocytes aids in developing detection methods for their consumption (Carlier et al., 2022).
Forensic Science Applications
- Forensic Analysis : The use of 4-AcO-DiPT and similar substances in criminal activities necessitates development of sensitive analytical methods for their detection in biological samples. Research in this field contributes to law enforcement and public safety by enabling the identification of these substances in cases of abuse or intoxication (Wilson et al., 2005).
properties
IUPAC Name |
[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21/h6-8,11-13,19H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAOVGZYDSXCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239482 | |
Record name | 4-Acetoxy-DiPT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-N,N-diisopropyltryptamine | |
CAS RN |
936015-60-0 | |
Record name | 3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936015-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetoxy-DiPT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936015600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetoxy-DiPT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETOXY-N,N-DIISOPROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV36ISE3YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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